molecular formula C36H78N8O34S3 B12647371 Dikanamycin A tris(sulphate) CAS No. 94237-36-2

Dikanamycin A tris(sulphate)

Cat. No.: B12647371
CAS No.: 94237-36-2
M. Wt: 1263.2 g/mol
InChI Key: HDUTZUVIDICCPM-ZDKOLONZSA-N
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Description

Dikanamycin A tris(sulphate) is a derivative of kanamycin, an aminoglycoside antibiotic. This compound is known for its potent antibacterial properties and is used in various scientific and medical applications. It is particularly effective against a wide range of bacterial infections, making it a valuable asset in the field of antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dikanamycin A tris(sulphate) typically starts with kanamycin A. The process involves multiple steps, including the protection of hydroxyl groups, selective acylation, and subsequent deprotection. One common method involves the use of benzylidene and benzyl groups for protection, followed by azidation and reduction steps .

Industrial Production Methods: Industrial production of Dikanamycin A tris(sulphate) involves large-scale fermentation of Streptomyces kanamyceticus, the bacterium from which kanamycin is derived. The fermentation broth is then subjected to various purification processes, including crystallization and filtration, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Dikanamycin A tris(sulphate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Dikanamycin A tris(sulphate) with modified functional groups, enhancing its antibacterial properties .

Scientific Research Applications

Dikanamycin A tris(sulphate) has a wide range of applications in scientific research:

Mechanism of Action

Dikanamycin A tris(sulphate) exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site of the ribosome, leading to misreading of tRNA and inhibition of protein synthesis. The compound specifically binds to four nucleotides of 16S rRNA and a single amino acid of protein S12, disrupting the bacterial protein synthesis pathway .

Comparison with Similar Compounds

  • Kanamycin A
  • Kanamycin B
  • Kanamycin C
  • Amikacin
  • Tobramycin

Comparison: Dikanamycin A tris(sulphate) is unique due to its enhanced stability and reduced susceptibility to bacterial resistance mechanisms compared to its parent compound, kanamycin A. It also exhibits a broader spectrum of activity against resistant bacterial strains .

Properties

CAS No.

94237-36-2

Molecular Formula

C36H78N8O34S3

Molecular Weight

1263.2 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid

InChI

InChI=1S/2C18H36N4O11.3H2O4S/c2*19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;3*1-5(2,3)4/h2*4-18,23-29H,1-3,19-22H2;3*(H2,1,2,3,4)/t2*4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;;;/m11.../s1

InChI Key

HDUTZUVIDICCPM-ZDKOLONZSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

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